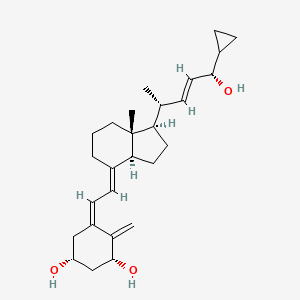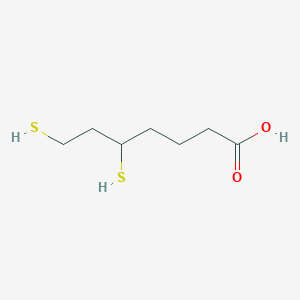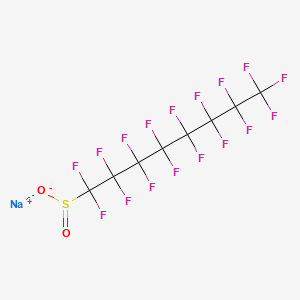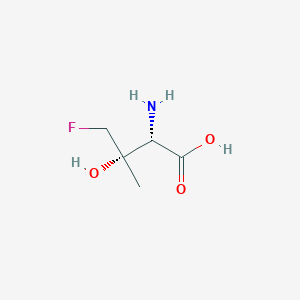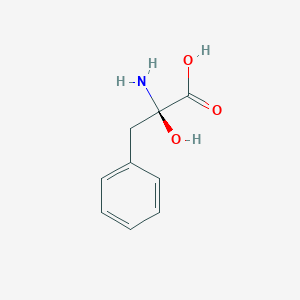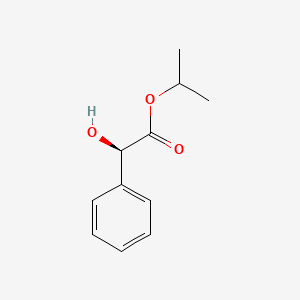
(R)-Isopropyl 2-hydroxy-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Isopropyl 2-hydroxy-2-phenylacetate is a chiral ester compound known for its significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Isopropyl 2-hydroxy-2-phenylacetate typically involves the esterification of ®-2-hydroxy-2-phenylacetic acid with isopropanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ®-Isopropyl 2-hydroxy-2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of biocatalysts, are being explored to make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
®-Isopropyl 2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ®-2-oxo-2-phenylacetate.
Reduction: Formation of ®-2-hydroxy-2-phenylpropanol.
Substitution: Formation of various substituted esters and amides.
Applications De Recherche Scientifique
®-Isopropyl 2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of stereoselective binding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, including antibiotics and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of ®-Isopropyl 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes in a stereoselective manner, influencing the rate and outcome of biochemical reactions. The hydroxyl and ester functional groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that stabilize the enzyme-substrate complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Hydroxy-2-phenylacetic acid
- ®-Methyl 2-hydroxy-2-phenylacetate
- ®-Ethyl 2-hydroxy-2-phenylacetate
Uniqueness
®-Isopropyl 2-hydroxy-2-phenylacetate is unique due to its specific isopropyl ester group, which imparts distinct physicochemical properties compared to its methyl and ethyl counterparts. This uniqueness can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
propan-2-yl (2R)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t10-/m1/s1 |
Clé InChI |
SCJJMBMUZTUIJU-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)OC(=O)[C@@H](C1=CC=CC=C1)O |
SMILES canonique |
CC(C)OC(=O)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


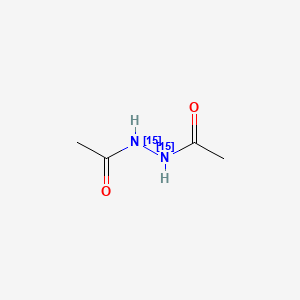
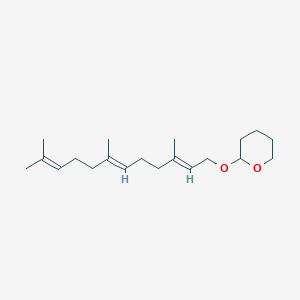
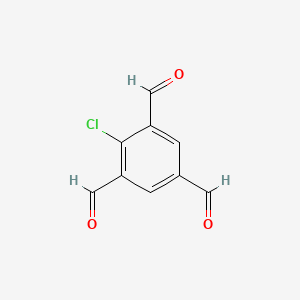
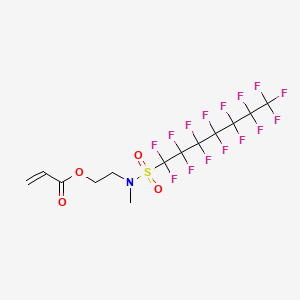
![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
